5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core substituted with fluorophenyl, hydroxy, isopropoxybenzoyl, and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolone core.
Isopropoxybenzoylation: This step involves the acylation of the pyrrolone core with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Piperazinyl Ethyl Substitution: The final step includes the alkylation of the pyrrolone core with a piperazine derivative, typically using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester linkage in the isopropoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets suggests it may have applications in drug discovery, particularly in the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties could contribute to the creation of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazinyl group may facilitate binding to neurotransmitter receptors, while the fluorophenyl group could enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-(piperidin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
- 5-(4-bromophenyl)-3-hydroxy-4-(4-ethoxybenzoyl)-1-(2-(morpholin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one stands out due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The isopropoxybenzoyl group also imparts unique steric and electronic properties, potentially enhancing its interaction with specific molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O4/c1-17(2)34-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(27)8-4-18)30(26(33)25(22)32)16-15-29-13-11-28-12-14-29/h3-10,17,23,28,31H,11-16H2,1-2H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEXGMGZCMALTK-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.